2,3-Dihydro-5-(3,4-dimethoxyphenyl)-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid
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Overview
Description
2,3-Dihydro-5-(3,4-dimethoxyphenyl)-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes an imidazo-pyridine core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-5-(3,4-dimethoxyphenyl)-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with appropriate amines and thiourea under acidic conditions to form the imidazo-pyridine core. The reaction is usually carried out in solvents like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-5-(3,4-dimethoxyphenyl)-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,3-Dihydro-5-(3,4-dimethoxyphenyl)-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-5-(3,4-dimethoxyphenyl)-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, methyl ester
- 3,4-Dimethoxyphenylacetic acid
Uniqueness
Compared to similar compounds, 2,3-Dihydro-5-(3,4-dimethoxyphenyl)-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid stands out due to its unique imidazo-pyridine core, which imparts distinct biological activities and potential therapeutic applications. Its ability to undergo diverse chemical reactions also makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H17N3O4S |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)-1,3-dimethyl-2-sulfanylideneimidazo[4,5-b]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C17H17N3O4S/c1-19-14-10(16(21)22)8-11(18-15(14)20(2)17(19)25)9-5-6-12(23-3)13(7-9)24-4/h5-8H,1-4H3,(H,21,22) |
InChI Key |
ZWTXSGYFOAPZLT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=C(C=C2C(=O)O)C3=CC(=C(C=C3)OC)OC)N(C1=S)C |
Origin of Product |
United States |
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